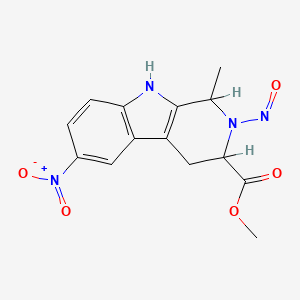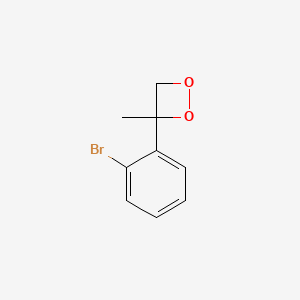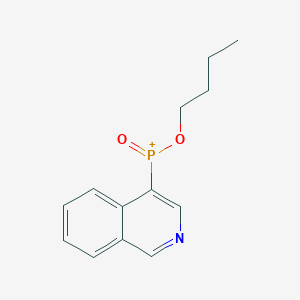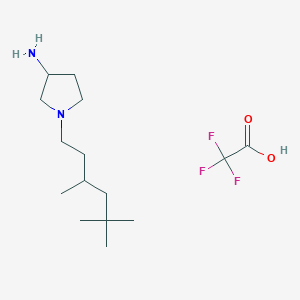
3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate is a chemical compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of 3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate involves several steps. The primary synthetic route includes the reaction of pyrrolidine with 3,5,5-trimethylhexylamine under specific conditions to form the desired amine. This amine is then reacted with trifluoroacetic acid to yield the trifluoroacetate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures to control the reaction rate. .
Applications De Recherche Scientifique
3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate include other pyrrolidinamine derivatives and trifluoroacetate salts. These compounds may share similar reactivity and applications but differ in their specific structures and properties. The uniqueness of this compound lies in its specific combination of the pyrrolidinamine and 3,5,5-trimethylhexyl groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
828928-38-7 |
|---|---|
Formule moléculaire |
C15H29F3N2O2 |
Poids moléculaire |
326.40 g/mol |
Nom IUPAC |
2,2,2-trifluoroacetic acid;1-(3,5,5-trimethylhexyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H28N2.C2HF3O2/c1-11(9-13(2,3)4)5-7-15-8-6-12(14)10-15;3-2(4,5)1(6)7/h11-12H,5-10,14H2,1-4H3;(H,6,7) |
Clé InChI |
DWQYSXWDOIRFQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN1CCC(C1)N)CC(C)(C)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


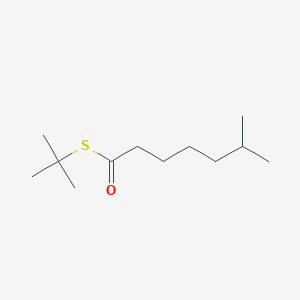
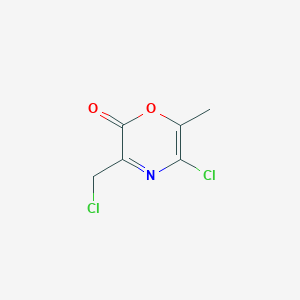

![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
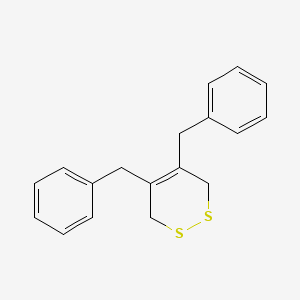
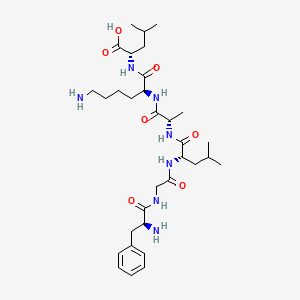
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
